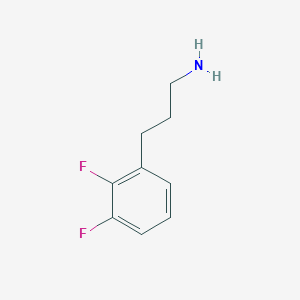
2-Methoxy-4-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-sulfanylphenol is an organic compound with the molecular formula C7H8O2S. It is a phenolic compound characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-sulfanylphenol can be achieved through several methods. One common approach involves the methylation of 4-mercaptophenol using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. For instance, starting from readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, two alternative approaches can be used to synthesize 2-Methoxy-4-(methylsulfanyl)benzoic acid, which can then be converted to this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted phenols and thiophenols
Scientific Research Applications
2-Methoxy-4-sulfanylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardiotonic activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-4-sulfanylphenol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activation of NF-κB and MAPK pathways, leading to reduced production of pro-inflammatory mediators such as nitric oxide and prostaglandins. This anti-inflammatory effect is mediated through the suppression of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Known for its use in the synthesis of vanillin and other flavoring agents.
4-Methoxyphenol: Used as an antioxidant in various industrial applications.
2-Methoxy-4-vinylphenol: Studied for its anti-inflammatory and antioxidant properties .
Uniqueness
2-Methoxy-4-sulfanylphenol stands out due to the presence of both methoxy and sulfanyl groups, which confer unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields .
Properties
CAS No. |
69845-05-2 |
|---|---|
Molecular Formula |
C7H8O2S |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
2-methoxy-4-sulfanylphenol |
InChI |
InChI=1S/C7H8O2S/c1-9-7-4-5(10)2-3-6(7)8/h2-4,8,10H,1H3 |
InChI Key |
ANZKFCWAGJGHHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)

![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)
